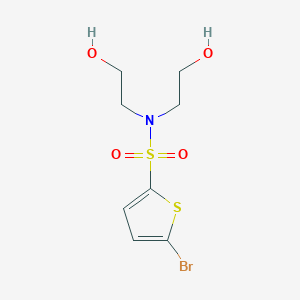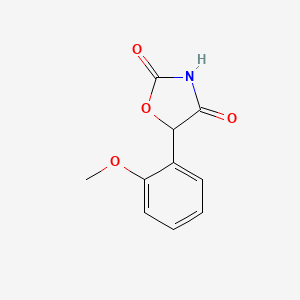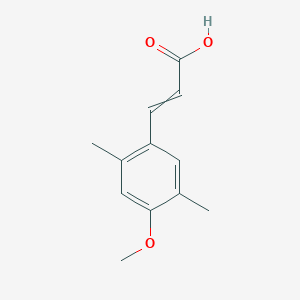
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 2 and 5 positions on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction mixture is heated under reflux for a specific period, followed by acidification to yield the desired product . The reaction conditions are as follows:
Reagents: 4-methoxybenzaldehyde, malonic acid, pyridine
Conditions: Reflux for 90 minutes, followed by acidification with concentrated hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to suit industrial requirements .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by interacting with the cell membrane and disrupting its integrity . In cancer research, it may inhibit the growth of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparación Con Compuestos Similares
3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid can be compared with other cinnamic acid derivatives, such as:
3-Methoxy-4-hydroxycinnamic acid: Known for its antioxidant properties and potential use in treating neurological disorders.
3,4-Dimethoxycinnamic acid: Studied for its ability to prevent amyloid transformation in Parkinson’s disease.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-7-11(15-3)9(2)6-10(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |
Clave InChI |
IOIBAKWPAAWBAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


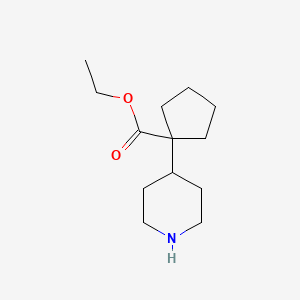
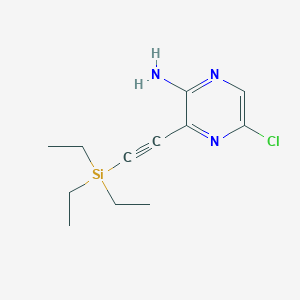
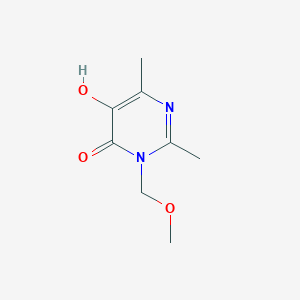
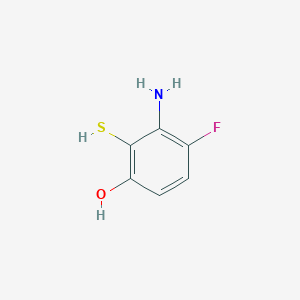


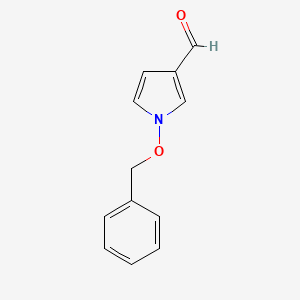
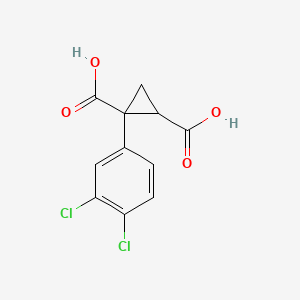
![1-[4-(4-Nitro-phenyl)-butyl]-1H-[1,2,3]triazole](/img/structure/B8327041.png)
![Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate](/img/structure/B8327054.png)

![2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene](/img/structure/B8327065.png)
